4-Fluoro-2-nitro-N-methylaniline

Description

The exact mass of the compound 4-Fluoro-2-nitro-N-methylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluoro-2-nitro-N-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-nitro-N-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

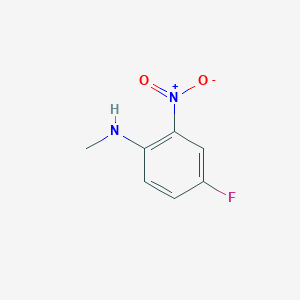

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELGNVHWXQYICY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379161 | |

| Record name | 4-Fluoro-2-nitro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704-05-2 | |

| Record name | 4-Fluoro-2-nitro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 704-05-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-2-nitro-N-methylaniline (CAS: 704-05-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties, synthesis, and safety considerations for 4-Fluoro-2-nitro-N-methylaniline. The information is curated for professionals in research and development who require detailed chemical data and experimental insights.

Core Physicochemical Properties

4-Fluoro-2-nitro-N-methylaniline is a fluorinated nitroaniline derivative. Its key physical and chemical properties are summarized below, compiled from various chemical databases and safety data sheets.

| Property | Value | Source |

| CAS Number | 704-05-2 | Multiple |

| Molecular Formula | C₇H₇FN₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 170.14 g/mol | --INVALID-LINK-- |

| Melting Point | 76°C | Angene Chemical |

| Boiling Point | Not explicitly available. Data for the related compound 4-Fluoro-N-methylaniline is 79-80°C at 10 torr. | - |

| Solubility | No experimental data found. Expected to be soluble in organic solvents like methanol and ethyl acetate. | - |

| Appearance | Solid (predicted based on melting point) | - |

| Purity | >98% (as offered by some suppliers) | - |

| Storage Temperature | 2-8°C | - |

Computed Molecular Descriptors

Computational models provide further insight into the molecular characteristics of 4-Fluoro-2-nitro-N-methylaniline. These descriptors are valuable in predicting its behavior in various chemical and biological systems.

| Descriptor | Value | Source |

| XLogP3 | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 57.9 Ų | PubChem |

Safety and Handling

Handling 4-Fluoro-2-nitro-N-methylaniline requires adherence to strict safety protocols due to its potential hazards. The following GHS hazard classifications have been reported. It is crucial to consult the most recent Safety Data Sheet (SDS) from the supplier before handling this compound.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 3 or 4) | H301: Toxic if swallowed or H302: Harmful if swallowed |

| Acute Toxicity, Dermal (Category 3 or 4) | H311: Toxic in contact with skin or H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation |

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-2-nitroaniline (Precursor)

The synthesis of the precursor, 4-fluoro-2-nitroaniline, can be achieved through the nitration of 4-fluoroaniline.

-

Reaction: Electrophilic aromatic substitution (nitration).

-

Reagents and Materials:

-

4-Fluoroaniline

-

Nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid)

-

Suitable solvent (e.g., sulfuric acid)

-

Ice bath

-

Standard laboratory glassware

-

-

Procedure:

-

In a flask equipped with a stirrer and dropping funnel, cool the sulfuric acid in an ice bath.

-

Slowly add 4-fluoroaniline to the cooled sulfuric acid while maintaining a low temperature.

-

Prepare the nitrating mixture by carefully adding nitric acid to sulfuric acid at a low temperature.

-

Add the nitrating mixture dropwise to the solution of 4-fluoroaniline in sulfuric acid, ensuring the temperature remains low throughout the addition.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water until the washings are neutral, and dry to yield crude 4-fluoro-2-nitroaniline.

-

If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol/water).

-

Step 2: N-methylation of 4-Fluoro-2-nitroaniline

The final step is the N-methylation of the synthesized 4-fluoro-2-nitroaniline.

-

Reaction: Nucleophilic substitution or reductive amination.

-

Reagents and Materials:

-

4-Fluoro-2-nitroaniline

-

Methylating agent (e.g., dimethyl sulfate, methyl iodide, or formaldehyde followed by a reducing agent like sodium borohydride)

-

Base (e.g., potassium carbonate or sodium hydroxide) if using an alkyl halide

-

Suitable solvent (e.g., acetone, methanol)

-

Standard laboratory glassware

-

-

Procedure (using dimethyl sulfate):

-

In a round-bottom flask, dissolve 4-fluoro-2-nitroaniline in a suitable solvent like acetone.

-

Add a base, such as anhydrous potassium carbonate.

-

Add dimethyl sulfate dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude 4-Fluoro-2-nitro-N-methylaniline by column chromatography on silica gel.

-

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the proposed two-step synthesis of 4-Fluoro-2-nitro-N-methylaniline.

Spectroscopic Data

While raw spectral data is not provided here, 1H NMR and IR spectra for 4-Fluoro-2-nitro-N-methylaniline are available for reference on public databases such as PubChem. Researchers are encouraged to consult these resources for detailed spectral information.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or the involvement of 4-Fluoro-2-nitro-N-methylaniline in any specific signaling pathways. This compound is primarily available as a research chemical and building block for organic synthesis. Further studies are required to elucidate any potential biological roles.

Applications and Future Research

4-Fluoro-2-nitro-N-methylaniline serves as a valuable intermediate in the synthesis of more complex molecules. The presence of fluoro, nitro, and N-methylaniline moieties provides multiple reactive sites for further chemical transformations. Its potential applications could be in the development of:

-

Pharmaceuticals: As a scaffold for the synthesis of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity.

-

Agrochemicals: As a building block for new pesticides and herbicides.

-

Dyes and Pigments: As a precursor for the synthesis of specialized colorants.

Future research efforts could focus on the exploration of its biological activities, the development of efficient and scalable synthesis protocols, and its incorporation into novel functional materials.

Physical and chemical properties of 4-Fluoro-2-nitro-N-methylaniline

An In-Depth Technical Guide to 4-Fluoro-2-nitro-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties and Identifiers

4-Fluoro-2-nitro-N-methylaniline is a fluorinated and nitrated aromatic amine. Its core identifiers and computed chemical properties are summarized below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-fluoro-N-methyl-2-nitroaniline | [1] |

| CAS Number | 704-05-2 | [1][2] |

| Molecular Formula | C₇H₇FN₂O₂ | [1][2] |

| Molecular Weight | 170.14 g/mol | [1][2] |

| Canonical SMILES | CNC1=C(C=C(F)C=C1)--INVALID-LINK--=O | [1] |

| InChI | InChI=1S/C7H7FN2O2/c1-9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3 | [1] |

| InChIKey | QELGNVHWXQYICY-UHFFFAOYSA-N |[1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 2.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 170.04915563 Da | [1] |

| Topological Polar Surface Area | 57.9 Ų |[1] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 4-Fluoro-2-nitro-N-methylaniline is not available in the reviewed literature. However, a logical synthetic route can be proposed based on established methods for analogous compounds. This proposed two-step pathway involves the nitration of a p-fluoroaniline derivative followed by N-methylation.

Proposed Synthesis Workflow

The logical synthesis begins with the nitration of p-fluoroacetanilide to produce the intermediate 4-fluoro-2-nitroaniline, which is then methylated to yield the final product.

Caption: Proposed two-step synthesis pathway for 4-Fluoro-2-nitro-N-methylaniline.

Methodology for Step 1: Synthesis of 4-Fluoro-2-nitroaniline

This protocol is adapted from a patented method for synthesizing 4-fluoro-2-nitroaniline using a microchannel reactor, which allows for high efficiency and safety.[3]

-

Feed Preparation: Prepare a solution of p-fluoroacetanilide in a mixture of acetic acid and acetic anhydride. Prepare a separate feed of 68% nitric acid.[3] The molar ratio of p-fluoroacetanilide to nitric acid should be approximately 1:1.0-1.5.[3]

-

Nitration Reaction: Pump the two feed solutions into a high-flux continuous flow microchannel reactor. Maintain the reaction temperature between 30-70 °C with a residence time of 50-200 seconds.[3]

-

Hydrolysis: The output from the reactor is subjected to hydrolysis at 90-100 °C for 2-4 hours to remove the acetyl protecting group.[3]

-

Workup and Isolation: Cool the reaction mixture in an ice water bath (0-5 °C) and stir for 30 minutes to precipitate the product.[3] Filter the resulting solid, wash the filter cake until neutral, and dry to obtain 4-fluoro-2-nitroaniline.[3]

Methodology for Step 2: N-Methylation of 4-Fluoro-2-nitroaniline (Proposed)

This proposed protocol is based on a method for the N-methylation of the similar compound, 4-fluoro-3-nitroaniline.[4] This procedure would require optimization for the target substrate.

-

Methylation Reaction: Dissolve the starting material, 4-fluoro-2-nitroaniline, in concentrated sulfuric acid (e.g., 60-98%) as the solvent.[4] Add formaldehyde as the methylating agent and maintain the reaction temperature between 20-60 °C until the reaction is complete.[4]

-

Neutralization: Carefully add the reaction mixture dropwise into a cooled solution of aqueous ammonia (e.g., 10-28%) to neutralize the acid and precipitate the crude product.[4]

-

Purification: Isolate the crude product by filtration. Recrystallize the crude solid from a suitable solvent, such as methanol, to obtain the purified 4-fluoro-N-methyl-3-nitroaniline product.[4] The solid is then filtered and dried.[4]

Spectral Data

No publicly available, experimentally verified spectral data (NMR, IR, MS) for 4-Fluoro-2-nitro-N-methylaniline were found during the literature search. Analysis of this compound would require researchers to acquire this data experimentally.

Safety and Handling

While a comprehensive, verified Safety Data Sheet (SDS) for this specific compound is not widely available, GHS classification data from chemical databases provides guidance on its potential hazards.[1] It should be handled with the care appropriate for a potentially toxic and irritating nitroaniline derivative.

Table 3: GHS Hazard Classification

| Hazard Class | Hazard Statement | Source |

|---|---|---|

| Acute Toxicity, Oral | H301: Toxic if swallowedH302: Harmful if swallowed | [1] |

| Acute Toxicity, Dermal | H311: Toxic in contact with skinH312: Harmful in contact with skin | [1] |

| Acute Toxicity, Inhalation | H331: Toxic if inhaled |[1] |

Standard Handling Precautions:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

Applications and Relevance

Compounds such as 4-Fluoro-2-nitroaniline, a direct precursor, are valuable intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[5] The presence of the fluorine atom can enhance metabolic stability and lipophilicity in drug candidates, while the nitro and amine groups provide versatile handles for further chemical transformations.[5] Therefore, 4-Fluoro-2-nitro-N-methylaniline is of significant interest to researchers in medicinal chemistry and materials science.

References

- 1. 4-Fluoro-2-nitro-N-methylaniline | C7H7FN2O2 | CID 2774662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor - Google Patents [patents.google.com]

- 4. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

4-Fluoro-2-nitro-N-methylaniline molecular structure and weight

This document provides a detailed overview of the molecular structure, properties, and a representative synthetic pathway for 4-Fluoro-2-nitro-N-methylaniline, a compound of interest for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Properties

4-Fluoro-2-nitro-N-methylaniline is an aromatic organic compound. Its structure consists of a benzene ring substituted with a fluorine atom, a nitro group, and a methylamino group. The IUPAC name for this compound is 4-fluoro-N-methyl-2-nitroaniline[1].

The key quantitative data for this molecule are summarized in the table below for ease of reference.

| Property | Value | Source |

| Molecular Formula | C₇H₇FN₂O₂ | [1][2] |

| Molecular Weight | 170.14 g/mol | [1][2] |

| CAS Number | 704-05-2 | [1][2] |

| IUPAC Name | 4-fluoro-N-methyl-2-nitroaniline | [1] |

| InChIKey | QELGNVHWXQYICY-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CNc1ccc(F)cc1--INVALID-LINK--[O-] | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 1 |

Experimental Protocols: Synthesis of 4-Fluoro-2-nitro-N-methylaniline

The synthesis of 4-Fluoro-2-nitro-N-methylaniline can be achieved through the methylation of its precursor, 4-fluoro-2-nitroaniline. This process is analogous to methylation reactions of similar aromatic amines. A plausible experimental protocol is detailed below.

Objective: To synthesize 4-Fluoro-2-nitro-N-methylaniline via N-methylation of 4-fluoro-2-nitroaniline.

Materials:

-

4-fluoro-2-nitroaniline (starting material)[3]

-

A suitable methylating agent (e.g., dimethyl sulfate, methyl iodide)

-

A base (e.g., sodium carbonate, potassium carbonate)

-

An appropriate solvent (e.g., acetone, acetonitrile)

-

Standard laboratory glassware and workup reagents

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-2-nitroaniline in the chosen solvent.

-

Addition of Base: Add the base to the solution. The base acts as a proton scavenger to facilitate the methylation reaction.

-

Addition of Methylating Agent: Slowly add the methylating agent to the reaction mixture. The reaction is typically exothermic, so controlled addition is necessary to maintain a safe temperature.

-

Reaction: Heat the mixture to reflux and maintain it for several hours, monitoring the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts and wash with the solvent.

-

Extraction: Remove the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure 4-Fluoro-2-nitro-N-methylaniline.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in the synthesis of 4-Fluoro-2-nitro-N-methylaniline from its precursor.

Caption: Synthetic workflow for 4-Fluoro-2-nitro-N-methylaniline.

References

Technical Whitepaper: Fluoro-Nitro Aromatic Compounds in Pharmaceutical Development

Abstract: This document addresses the IUPAC nomenclature for the chemical formula C7H7FN2O2 and provides an in-depth technical guide on a closely related and industrially significant compound, 3-fluoro-4-nitrotoluene. Due to the limited public data on compounds with the exact formula C7H7FN2O2, this guide focuses on the synthesis, properties, and applications of 3-fluoro-4-nitrotoluene as a key intermediate in pharmaceutical manufacturing. Detailed experimental protocols and process visualizations are provided for researchers, scientists, and drug development professionals.

IUPAC Nomenclature for C7H7FN2O2

Given the interest in fluoro-nitro aromatic structures in medicinal chemistry, it is plausible that related compounds with extensive research backing are of greater practical interest to the target audience. This guide will, therefore, focus on a structurally similar and well-documented compound that serves as a critical building block in the synthesis of pharmaceuticals.

Core Compound Analysis: 3-Fluoro-4-nitrotoluene

2.1. Introduction

3-Fluoro-4-nitrotoluene is a nitroaromatic compound widely used as an intermediate in the synthesis of pharmaceuticals, dyes, and pigments.[2][3] Its chemical structure, featuring a toluene backbone substituted with a fluorine atom and a nitro group, makes it a versatile reagent for creating more complex molecules.[4] The electron-withdrawing properties of the nitro group and the fluorine atom influence the reactivity of the aromatic ring, making it a valuable precursor for various chemical transformations.[4][5] Notably, it is a key starting material for the synthesis of intermediates used in the production of advanced therapeutics, such as the anti-androgen drug Enzalutamide.[6][7]

The strategic placement of fluorine in drug candidates can significantly enhance pharmacokinetic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[8] Similarly, the nitro group is a common feature in many bioactive compounds and can be crucial for their pharmacological activity, often acting as a prodrug element that requires metabolic activation.[9][10][11]

2.2. Physicochemical Properties

A summary of the key quantitative data for 3-fluoro-4-nitrotoluene is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 1-Fluoro-2-methyl-4-nitrobenzene | [12] |

| Synonyms | 2-Fluoro-4-methyl-1-nitrobenzene | [12] |

| CAS Number | 446-34-4 | [12] |

| Molecular Formula | C7H6FNO2 | [12] |

| Molecular Weight | 155.13 g/mol | [12] |

| Appearance | Yellow to dark brown liquid or crystalline powder | [4] |

| Melting Point | 52 °C | [12] |

| SMILES | CC1=CC(=C(C=C1)--INVALID-LINK--[O-])F | [12] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 3-fluoro-4-nitrotoluene and a subsequent transformation into a key pharmaceutical intermediate.

3.1. Synthesis of 3-Fluoro-4-nitrotoluene via Nitration

This protocol describes the synthesis of 3-fluoro-4-nitrotoluene from 3-fluorotoluene through nitration.[2]

-

Materials:

-

3-Fluorotoluene (assumed as the '3-alkyl fluorobenzene' starting material)

-

Concentrated nitric acid (HNO3)

-

Concentrated sulfuric acid (H2SO4)

-

Chloroform

-

Hydrated methanol

-

Ice

-

-

Procedure:

-

In a reaction vessel equipped for cooling and stirring, place 160 cm³ of concentrated nitric acid on an ice bath.

-

While maintaining the temperature below 10°C, slowly add 160 cm³ of concentrated sulfuric acid with continuous stirring.

-

Continue stirring on the ice bath and, at a temperature of 5-10°C, slowly add 90 g of 3-fluorotoluene to the acid mixture.

-

Stir the reaction mixture for 1 hour on the ice bath, followed by 1 hour at room temperature.

-

Pour the reaction solution into 500 g of ice to quench the reaction.

-

Extract the product from the aqueous mixture using chloroform.

-

Wash the chloroform extract with water.

-

Recrystallize the resulting residue from hydrated methanol to obtain the purified 3-fluoro-4-nitrotoluene.

-

3.2. Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide from 2-Fluoro-4-nitrotoluene

This multi-step protocol outlines the conversion of 2-fluoro-4-nitrotoluene (an isomer of the main subject, but illustrates the utility of the class of compounds) into 4-amino-2-fluoro-N-methyl-benzamide, a key intermediate for the drug Enzalutamide.[6][7]

-

Step 1: Oxidation to 2-Fluoro-4-nitrobenzoic acid

-

This step involves the oxidation of 2-fluoro-4-nitrotoluene using potassium permanganate in the presence of a phase transfer catalyst.[6] The reaction yields 2-fluoro-4-nitrobenzoic acid.

-

-

Step 2: Amidation to N-methyl-2-fluoro-4-nitrobenzamide

-

The carboxylic acid from Step 1 undergoes chlorination followed by amination to produce N-methyl-2-fluoro-4-nitrobenzamide with a reported yield of 95%.[6]

-

-

Step 3: Reduction to 4-Amino-2-fluoro-N-methyl-benzamide

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows described above.

Caption: Synthesis of 3-Fluoro-4-nitrotoluene.

References

- 1. PubChemLite - 1803894-95-2 (C7H7FN2O2) [pubchemlite.lcsb.uni.lu]

- 2. Page loading... [guidechem.com]

- 3. 3-Fluoro-4-nitrotoluene [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. mdpi.com [mdpi.com]

- 9. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 11. svedbergopen.com [svedbergopen.com]

- 12. 3-Fluoro-4-nitrotoluene | 446-34-4 | FF52330 | Biosynth [biosynth.com]

Spectral Analysis of 4-Fluoro-2-nitro-N-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the compound 4-Fluoro-2-nitro-N-methylaniline (CAS No. 704-05-2). This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry, drug discovery, and materials science by presenting detailed spectral information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the available ¹H NMR, ¹³C NMR, and IR spectral data for 4-Fluoro-2-nitro-N-methylaniline. This information is critical for the structural elucidation and quality control of the compound.

Table 1: ¹H NMR Spectral Data for 4-Fluoro-2-nitro-N-methylaniline

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: ¹³C NMR Spectral Data for 4-Fluoro-2-nitro-N-methylaniline

| Chemical Shift (δ, ppm) | Assignment |

| Data Not Available | Data Not Available |

Table 3: IR Absorption Bands for 4-Fluoro-2-nitro-N-methylaniline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data Not Available | Data Not Available | Data Not Available |

Note: Specific experimental spectral data for 4-Fluoro-2-nitro-N-methylaniline, including chemical shifts, coupling constants, and IR peak frequencies, were not found in the publicly available literature at the time of this guide's compilation. The tables are presented as a template for data when it becomes available.

Experimental Protocols

Detailed experimental procedures are essential for the reproduction and verification of spectral data. The following sections describe the general methodologies for obtaining NMR and IR spectra for compounds such as 4-Fluoro-2-nitro-N-methylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are fundamental for the determination of the molecular structure.

Instrumentation: A standard high-field NMR spectrometer, such as a Varian CFT-20 or equivalent, is typically used for acquiring ¹H and ¹³C NMR spectra.[1]

Sample Preparation:

-

Weigh approximately 5-20 mg of the 4-Fluoro-2-nitro-N-methylaniline sample.

-

Dissolve the sample in approximately 0.6-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution into a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters (General):

-

Pulse Program: Standard single-pulse sequence.

-

Solvent: Chloroform-d (CDCl₃) is a common choice.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

-

Number of Scans: Typically 16 to 64 scans for sufficient signal-to-noise ratio.

-

Relaxation Delay: 1-5 seconds between scans.

¹³C NMR Acquisition Parameters (General):

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: Standard ambient probe temperature.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the IR spectrum.

Sample Preparation (KBr Pellet Technique): [1]

-

Thoroughly grind a small amount of the solid 4-Fluoro-2-nitro-N-methylaniline sample with dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture into a pellet-pressing die.

-

Apply pressure to form a thin, transparent KBr pellet.

IR Spectrum Acquisition Parameters (General):

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are averaged to obtain a high-quality spectrum.

-

Background: A spectrum of a pure KBr pellet is recorded as the background and automatically subtracted from the sample spectrum.

Logical Relationships in Spectral Interpretation

The interpretation of the spectral data relies on the logical correlation between the molecular structure of 4-Fluoro-2-nitro-N-methylaniline and the expected spectral features. The following diagram illustrates this relationship.

References

An In-depth Technical Guide on the Solubility and Stability of 4-Fluoro-2-nitro-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Fluoro-2-nitro-N-methylaniline (CAS No. 704-05-2), a key chemical intermediate in organic synthesis. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines foundational information from chemical databases with predicted data for solubility and stability. Furthermore, it details standardized experimental protocols for determining these critical parameters, offering a practical framework for researchers. The guide also includes visualizations of key experimental workflows to aid in the practical application of these methodologies. This document is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery, chemical synthesis, and materials science, where the handling and reaction optimization of such intermediates are paramount.

Introduction

4-Fluoro-2-nitro-N-methylaniline is a substituted aromatic amine containing both a nitro group and a fluorine atom, functionalities that impart unique electronic properties and reactivity. Such compounds are often valuable precursors in the synthesis of more complex molecules, including pharmaceuticals and dyes.[1] An understanding of the solubility and stability of this intermediate is crucial for its effective use in synthetic chemistry, ensuring optimal reaction conditions, purification, and storage. This guide addresses the current knowledge gap by providing a consolidated resource on the solubility and stability profile of 4-Fluoro-2-nitro-N-methylaniline.

Physicochemical Properties

The fundamental physicochemical properties of 4-Fluoro-2-nitro-N-methylaniline are summarized in the table below. These have been collated from established chemical databases.

| Property | Value | Source |

| CAS Number | 704-05-2 | [PubChem][2] |

| Molecular Formula | C₇H₇FN₂O₂ | [PubChem][2] |

| Molecular Weight | 170.14 g/mol | [PubChem][2] |

| IUPAC Name | 4-fluoro-N-methyl-2-nitroaniline | [PubChem][2] |

| XlogP (Predicted) | 2.5 | [PubChem][2] |

Solubility Profile

Predicted Solubility

Computational models, such as COSMO-RS (COnductor-like Screening MOdel for Real Solvents), are powerful tools for predicting the solubility of compounds in various solvents.[4][5] While a specific COSMO-RS prediction for 4-Fluoro-2-nitro-N-methylaniline is not available in the search results, such a prediction would be the recommended approach to estimate its solubility profile. The table below presents an estimated qualitative solubility profile based on the structural features of the molecule.

| Solvent Class | Predicted Solubility | Rationale |

| Water | Low to Insoluble | The presence of the aromatic ring and nitro group contributes to hydrophobicity. The amine group offers some potential for hydrogen bonding, but overall water solubility is expected to be low. |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Soluble | These solvents are effective at solvating polar organic molecules. The polarity arising from the nitro and amine groups should facilitate dissolution. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderately Soluble | The ability of these solvents to act as both hydrogen bond donors and acceptors would allow for interaction with the amine and nitro groups. |

| Non-polar Solvents (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The polar functional groups on the molecule will limit its solubility in non-polar environments. |

| Aqueous Acid (e.g., dilute HCl) | Soluble | As a substituted aniline, the basic nitrogen atom of the amine group can be protonated by acid, forming a water-soluble salt.[6] |

| Aqueous Base (e.g., dilute NaOH) | Insoluble | The molecule does not possess acidic protons that would be readily removed by a dilute base to form a soluble salt. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like 4-Fluoro-2-nitro-N-methylaniline.

Objective: To quantitatively determine the solubility of 4-Fluoro-2-nitro-N-methylaniline in various solvents at a specified temperature.

Materials:

-

4-Fluoro-2-nitro-N-methylaniline

-

Selected solvents (e.g., water, ethanol, acetonitrile, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of 4-Fluoro-2-nitro-N-methylaniline of known concentrations in a suitable solvent (in which it is freely soluble) for HPLC calibration.

-

Add an excess amount of 4-Fluoro-2-nitro-N-methylaniline to a known volume of each test solvent in separate vials.

-

Seal the vials and place them in a constant temperature shaker. Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the HPLC method.

-

Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

-

Calculate the solubility in terms of mg/mL or mol/L.

Caption: Experimental workflow for solubility determination.

Stability Profile

The stability of 4-Fluoro-2-nitro-N-methylaniline is a critical parameter for its handling, storage, and use in synthesis. The presence of the nitro group suggests potential for thermal instability and photoreactivity, common characteristics of nitroaromatic compounds.

Predicted Stability

-

Thermal Stability: Nitroaromatic compounds can be thermally labile. The presence of both an electron-withdrawing nitro group and an electron-donating amino group on the same aromatic ring can influence its decomposition profile. It is anticipated that the compound will be stable at room temperature but may decompose at elevated temperatures.

-

Hydrolytic Stability: The molecule is not expected to be readily susceptible to hydrolysis under neutral pH conditions. However, in strongly acidic or basic conditions, degradation may be possible, although likely slow.

-

Photostability: Nitroaromatic compounds can be sensitive to light. Exposure to UV or even ambient light over extended periods could potentially lead to degradation. It is advisable to store the compound in amber vials or protected from light.

Experimental Protocols for Stability Assessment

A forced degradation study is the standard approach to assess the intrinsic stability of a compound.[7][8] This involves subjecting the compound to a range of stress conditions more severe than it would typically encounter.[9][10]

Objective: To identify potential degradation products and pathways, and to establish a stability-indicating analytical method.

General Procedure: A solution of 4-Fluoro-2-nitro-N-methylaniline (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) is subjected to the following stress conditions:

-

Acid Hydrolysis: Treat with 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat with 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 80°C) for 48 hours. A solution can also be refluxed.

-

Photodegradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

After exposure, the samples are neutralized (if necessary) and diluted to a suitable concentration for analysis by a stability-indicating HPLC method. The chromatograms are compared to that of an unstressed sample to identify and quantify any degradation products.

Caption: Workflow for a forced degradation study.

Conclusion

4-Fluoro-2-nitro-N-methylaniline is a chemical intermediate with significant potential in synthetic applications. While specific experimental data on its solubility and stability are scarce, this guide provides a robust framework for researchers by presenting predicted properties and detailed, adaptable experimental protocols. The provided methodologies for solubility determination and forced degradation studies will enable scientists to generate the necessary data to ensure the efficient and safe use of this compound in their research and development endeavors. It is recommended that experimental verification of the predicted properties be undertaken before large-scale use.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Fluoro-2-nitro-N-methylaniline | C7H7FN2O2 | CID 2774662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Aniline qualitative analysis | PPTX [slideshare.net]

- 7. benchchem.com [benchchem.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

4-Fluoro-2-nitro-N-methylaniline safety data sheet (SDS) summary

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the safety data for 4-Fluoro-2-nitro-N-methylaniline (CAS No. 704-05-2). The information is compiled from various sources to ensure a thorough overview for professionals in research and drug development.

Chemical Identification and Physical Properties

This section details the fundamental chemical and physical characteristics of 4-Fluoro-2-nitro-N-methylaniline.

| Property | Value | Source |

| IUPAC Name | 4-fluoro-N-methyl-2-nitroaniline | PubChem[1] |

| Synonyms | 4-Fluoro-2-nitro-N-methylaniline | PubChem[1] |

| CAS Number | 704-05-2 | PubChem[1], Santa Cruz Biotechnology[2] |

| Molecular Formula | C₇H₇FN₂O₂ | PubChem[1], Santa Cruz Biotechnology[2] |

| Molecular Weight | 170.14 g/mol | PubChem[1], Santa Cruz Biotechnology[2] |

| Exact Mass | 170.04915563 Da | PubChem[1] |

Hazard Identification and GHS Classification

Below is a summary of the GHS hazard classifications for 4-Fluoro-2-nitro-N-methylaniline. It is important to note that the provided classifications are based on a limited set of notifications and may vary.

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Acute Tox. 3 / Acute Tox. 4 | Danger / Warning | H301: Toxic if swallowedH302: Harmful if swallowed |

| Acute Toxicity, Dermal | Acute Tox. 3 / Acute Tox. 4 | Danger / Warning | H311: Toxic in contact with skinH312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Acute Tox. 3 | Danger | H331: Toxic if inhaled |

Source: PubChem[1]

Caption: GHS Hazard Pictogram and associated Hazard Statements for 4-Fluoro-2-nitro-N-methylaniline.

First-Aid Measures

In case of exposure, the following first-aid measures should be taken. This information is based on general procedures for highly toxic aromatic amines and may not be specific to this compound.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[3] |

| Skin Contact | Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Seek medical attention.[3] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[3][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][4] |

Handling and Storage

Proper handling and storage procedures are critical to ensure safety when working with this compound.

Handling:

-

Use only under a chemical fume hood.[4]

-

Wear personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

-

Do not eat, drink, or smoke when using this product.[4]

-

Keep away from open flames, hot surfaces, and sources of ignition.[4]

-

Use only non-sparking tools.[4]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Keep away from heat, sparks, and flame.[4]

-

Store locked up.[4]

-

Incompatible materials include strong oxidizing agents and acids.

Caption: Recommended workflow for the safe handling and storage of 4-Fluoro-2-nitro-N-methylaniline.

Experimental Protocols

Detailed experimental protocols for the safe handling of 4-Fluoro-2-nitro-N-methylaniline are not available in the searched documents. However, based on the handling procedures for similar hazardous chemicals, a general protocol can be outlined.

General Protocol for Handling in a Research Setting:

-

Risk Assessment: Before any experiment, conduct a thorough risk assessment for the planned procedures, considering the quantities being used and the potential for exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities, a chemical-resistant apron should be worn.

-

-

Engineering Controls:

-

Ventilation: All manipulations of 4-Fluoro-2-nitro-N-methylaniline must be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

-

-

Spill and Waste Disposal:

-

Spill Response: In case of a spill, evacuate the area. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

-

Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

-

Toxicological Information

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

This guide is intended for informational purposes and should not be considered a substitute for a comprehensive Safety Data Sheet provided by the manufacturer. Always refer to the specific SDS for the product you are using.

References

Unveiling the Shadows: A Technical Guide to the Hazards and Toxicity of Substituted Anilines

For Researchers, Scientists, and Drug Development Professionals

Substituted anilines, a class of aromatic amines, are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, dyes, and polymers. However, their utility is shadowed by significant toxicological concerns. This in-depth technical guide provides a comprehensive overview of the potential hazards and toxicities associated with these compounds, with a focus on their mechanisms of action, metabolic activation, and the experimental methodologies used for their evaluation. The information presented herein is intended to support robust risk assessment and guide safer chemical design and drug development.

Core Toxicological Profile

The toxicity of substituted anilines is diverse and highly dependent on the nature and position of the substituents on the aniline ring. Key toxicological endpoints include hematotoxicity, genotoxicity, carcinogenicity, and organ-specific damage, particularly to the spleen, liver, and kidneys.

Quantitative Toxicity Data

The following tables summarize acute toxicity data for a selection of substituted anilines, providing a comparative overview of their toxic potential across different routes of exposure.

Table 1: Acute Oral Toxicity Data in Rodents

| Chemical Name | CAS Number | Oral LD50 (mg/kg, rat) |

| Aniline | 62-53-3 | 250 - 930 |

| 2-Chloroaniline | 95-51-2 | 1016 |

| 4-Chloroaniline | 106-47-8 | 300 - 420 |

| 3,4-Dichloroaniline | 95-76-1 | 530 - 880 |

| 2-Nitroaniline | 88-74-4 | 1838 |

| 4-Nitroaniline | 100-01-6 | 750 |

| o-Toluidine | 95-53-4 | 670 - 940 |

Data presented as a range where different studies reported varying values.[1]

Table 2: Acute Dermal and Inhalation Toxicity Data

| Chemical Name | CAS Number | Dermal LD50 (mg/kg) | Inhalation LC50 (mg/L, 4h, rat) |

| Aniline | 62-53-3 | 820 (rabbit), 1290 (guinea pig) | 1.86 - 3.3 |

| 2-Chloroaniline | 95-51-2 | 1000 (rat) | 4.2 - 6.1 |

| 4-Chloroaniline | 106-47-8 | 360 (rabbit) | 2.34 |

| 3,4-Dichloroaniline | 95-76-1 | >1000 (rat) | 3.3 |

| 2-Nitroaniline | 88-74-4 | >20000 (rabbit) | >2.529 (dust/mist) |

| 4-Nitroaniline | 100-01-6 | >7940 | - |

| p-Toluidine | 106-49-0 | 890 (rabbit) | - |

The species for dermal LD50 is noted in parentheses where it is not the rat.[1]

Mechanistic Insights into Substituted Aniline Toxicity

The toxicity of many substituted anilines is not inherent to the parent molecule but arises from its metabolic activation into reactive electrophilic species.

Metabolic Activation

The primary route of metabolic activation occurs in the liver, mediated by cytochrome P450 (CYP) enzymes. This process, primarily N-hydroxylation, converts the aniline into a hydroxylamine, which can be further oxidized to a nitroso-intermediate. These reactive metabolites can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and genotoxicity.

Induction of Methemoglobinemia

A hallmark of acute aniline toxicity is methemoglobinemia, a condition characterized by the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), rendering it incapable of transporting oxygen. This leads to cyanosis, fatigue, dizziness, and in severe cases, death.[2] The reactive metabolites generated during metabolic activation are responsible for inducing this oxidative stress on red blood cells.

Oxidative Stress and Cellular Damage

Aniline and its derivatives can induce oxidative stress through the generation of reactive oxygen species (ROS).[3][4][5][6] This overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA.[3][4][5][6] In the spleen, aniline-induced oxidative stress is associated with iron overload and can trigger signaling pathways that lead to fibrosis and tumorigenesis.[2][7]

Signaling Pathways in Aniline-Induced Toxicity

Aniline-induced oxidative stress can activate several key signaling pathways, leading to inflammation, cell cycle arrest, and apoptosis.

1. NF-κB and AP-1 Activation: Oxidative stress can lead to the phosphorylation of IκB kinases (IKK) and mitogen-activated protein kinases (MAPKs).[2][7] Phosphorylated IKKs trigger the degradation of IκBα, allowing the transcription factor NF-κB to translocate to the nucleus and activate the expression of pro-inflammatory and pro-fibrogenic cytokines.[2][7] Similarly, activated MAPKs (ERK1/2, JNK1/2, and p38) can phosphorylate and activate the transcription factor AP-1, which also regulates the expression of genes involved in inflammation and cell proliferation.[2][7]

2. DNA Damage Response: The formation of DNA adducts by reactive metabolites of anilines triggers the DNA Damage Response (DDR) pathway.[8] This involves the activation of sensor kinases like ATM and ATR, which in turn phosphorylate a cascade of downstream proteins to initiate cell cycle arrest, DNA repair, or apoptosis if the damage is irreparable.[8] The primary DNA repair pathways involved in repairing aniline-induced damage are Base Excision Repair (BER) for smaller adducts and Nucleotide Excision Repair (NER) for bulkier lesions that distort the DNA helix.[8][9][10][11]

Experimental Protocols for Toxicity Assessment

The evaluation of substituted aniline toxicity relies on a battery of standardized in vivo and in vitro assays. The following are detailed methodologies for key experiments.

General Experimental Workflow for Toxicity Testing

A typical workflow for assessing the toxicity of a novel substituted aniline involves a tiered approach, starting with in vitro assays and progressing to more complex in vivo studies.

OECD Test Guideline 401: Acute Oral Toxicity

Objective: To determine the acute oral toxicity (LD50) of a substance.[12][13][14][15]

Methodology:

-

Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[1] Animals are acclimatized to laboratory conditions for at least 5 days.[12]

-

Dose Formulation: The test substance is administered orally by gavage.[12] It is preferably dissolved in an aqueous vehicle, or alternatively in an oil (e.g., corn oil).[12]

-

Dose Administration: The substance is administered in graduated doses to several groups of animals, with one dose per group.[12] The volume administered should not exceed 1 mL/100 g body weight for non-aqueous solutions and 2 mL/100 g for aqueous solutions.[12]

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes for at least 14 days.[1][12]

-

Pathology: All animals that die during the test and all surviving animals at the end of the observation period are subjected to a gross necropsy.[1][12]

-

Data Analysis: The LD50 is calculated based on the mortality observed at the different dose levels.[1]

OECD Test Guideline 402: Acute Dermal Toxicity

Objective: To assess the potential short-term hazards of a substance upon dermal exposure.[16]

Methodology:

-

Test Animals: Young adult rats are typically used.[16] Approximately 24 hours before the test, fur is removed from the dorsal area of the trunk.[17]

-

Dose Application: The test substance is applied uniformly over a shaved area of at least 10% of the body surface.[16][18] The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[17][18]

-

Observation Period: Animals are observed daily for at least 14 days for signs of toxicity and mortality.[16][17] Body weights are recorded weekly.[16]

-

Pathology: All animals undergo a gross necropsy at the end of the study.[16][17]

OECD Test Guideline 403: Acute Inhalation Toxicity

Objective: To determine the health hazards likely to arise from short-term exposure to a substance by inhalation.[19][20]

Methodology:

-

Test Animals: Typically, rats are used and exposed in a dynamic airflow inhalation exposure system.[21]

-

Exposure: Animals are exposed to the test substance (as a gas, vapor, or aerosol) for a standard duration, usually 4 hours.[20][21]

-

Concentrations: A limit test at a high concentration or a full study with at least three concentrations is performed.[20][22]

-

Observation Period: Following exposure, animals are observed for 14 days for mortality, clinical signs of toxicity, and changes in body weight.[21]

-

Data Analysis: The LC50 (median lethal concentration) is calculated from the mortality data.[21]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To measure the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[23]

Methodology:

-

Cell Culture: Adherent or suspension cells are seeded in a 96-well plate and incubated.

-

Compound Treatment: Cells are treated with various concentrations of the substituted aniline and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 3-4 hours.[24]

-

Formazan Solubilization: A solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: The IC50 (half-maximal inhibitory concentration) is calculated from the dose-response curve.

Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Bacterial Strains: Several strains of S. typhimurium with different mutations in the histidine operon are used (e.g., TA98, TA100, TA1535, TA1537).

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[25]

-

Exposure: The bacterial tester strain, the test compound at various concentrations, and the S9 mix (if used) are combined in molten top agar and poured onto a minimal glucose agar plate.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies (his+) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to the negative control.[25]

Metabolic Stability Assay in Liver Microsomes

Objective: To determine the rate at which a compound is metabolized by cytochrome P450 enzymes in liver microsomes.[26][27]

Methodology:

-

Incubation Mixture: The test compound is incubated with pooled liver microsomes (e.g., human, rat) in a phosphate buffer at 37°C.[26][27]

-

Cofactor Addition: The reaction is initiated by the addition of the cofactor NADPH.[26][27]

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[28]

-

Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.[26][27]

-

Data Analysis: The in vitro half-life (t½) and intrinsic clearance (Clint) of the compound are calculated from the rate of disappearance of the parent compound.

Conclusion

The toxicological profile of substituted anilines is complex, with significant implications for human health and environmental safety. A thorough understanding of their mechanisms of toxicity, particularly their metabolic activation to reactive intermediates, is crucial for predicting and mitigating their adverse effects. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the hazards associated with this important class of chemicals. By integrating data from in vitro and in vivo studies, researchers and drug development professionals can make more informed decisions to ensure the safe use and development of substituted aniline-containing products.

References

- 1. benchchem.com [benchchem.com]

- 2. Activation of oxidative stress-responsive signaling pathways in early splenotoxic response of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of oxidative stress-responsive signaling pathways in early splenotoxic response of aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 11. Oxidative DNA damage and its repair in rat spleen following subchronic exposure to aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. oecd.org [oecd.org]

- 14. scribd.com [scribd.com]

- 15. oecd.org [oecd.org]

- 16. nucro-technics.com [nucro-technics.com]

- 17. scribd.com [scribd.com]

- 18. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 19. oecd.org [oecd.org]

- 20. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]

- 21. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 22. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 23. broadpharm.com [broadpharm.com]

- 24. texaschildrens.org [texaschildrens.org]

- 25. d-nb.info [d-nb.info]

- 26. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 27. researchgate.net [researchgate.net]

- 28. merckmillipore.com [merckmillipore.com]

The Strategic Role of 4-Fluoro-2-nitro-N-methylaniline in Modern Organic Synthesis: A Technical Guide

For Immediate Release

Shanghai, China – December 27, 2025 – 4-Fluoro-2-nitro-N-methylaniline is a key building block in organic synthesis, particularly valued in the development of complex molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom, a nitro group, and an N-methyl group, imparts specific reactivity and properties that are instrumental in the synthesis of targeted therapeutic agents, including kinase inhibitors. This technical guide provides an in-depth overview of its properties, synthesis, and applications, complete with experimental protocols and logical diagrams to support researchers, scientists, and drug development professionals.

Core Properties of 4-Fluoro-2-nitro-N-methylaniline

4-Fluoro-2-nitro-N-methylaniline is a substituted aniline with the chemical formula C₇H₇FN₂O₂ and a molecular weight of approximately 170.14 g/mol .[1] The presence of an electron-withdrawing nitro group and a fluorine atom influences the electron density of the aromatic ring and the nucleophilicity of the N-methylamino group. These electronic effects are crucial for its reactivity in various organic transformations.

| Property | Value | Reference |

| IUPAC Name | 4-fluoro-N-methyl-2-nitroaniline | [1] |

| CAS Number | 704-05-2 | [2] |

| Molecular Formula | C₇H₇FN₂O₂ | [1][2] |

| Molecular Weight | 170.14 g/mol | [1][2] |

| Appearance | Not specified, likely a solid | |

| Melting Point | Not readily available | |

| Boiling Point | Not readily available |

Safety Information: 4-Fluoro-2-nitro-N-methylaniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of 4-Fluoro-2-nitro-N-methylaniline

The synthesis of 4-fluoro-2-nitro-N-methylaniline can be approached through a multi-step process, typically starting from a more readily available fluorinated aniline. A plausible synthetic route involves the N-methylation of 4-fluoroaniline followed by nitration, or the nitration of 4-fluoroaniline followed by N-methylation. Given the activating nature of the amino group, protection may be required before nitration to control regioselectivity. A general workflow is outlined below.

Experimental Protocol: Synthesis of 4-fluoro-2-nitroaniline (Precursor)

This protocol describes the synthesis of a key precursor, which can then be N-methylated.

Materials:

-

N-(4-fluoro-2-nitrophenyl)acetamide

-

9 M Hydrochloric acid solution

-

Ice

-

Sodium carbonate solution

-

Water

Procedure:

-

To a 2000 mL three-neck flask, add 191 g (0.97 mol) of N-(4-fluoro-2-nitrophenyl)acetamide and 1500 mL of 9 M hydrochloric acid solution.[3]

-

Heat the mixture to reflux and maintain for 30 minutes. Monitor the reaction completion by Thin Layer Chromatography (TLC).[3]

-

Pour the reaction solution into 2000 mL of ice water, which will cause a large amount of solid to precipitate.[3]

-

Filter the solid and wash the filter cake with a sodium carbonate solution until it is neutral.[3]

-

Wash the filter cake with water (3 x 200 mL) and dry to obtain the orange solid, 4-fluoro-2-nitroaniline.[3] An expected yield is approximately 89.6%.[3]

Key Reactions and Applications in Organic Synthesis

4-Fluoro-2-nitro-N-methylaniline serves as a versatile intermediate for the introduction of a substituted aminophenyl moiety into larger molecules. Two of the most critical transformations are the reduction of the nitro group to form a diamine and its use in nucleophilic aromatic substitution reactions.

Reduction of the Nitro Group

The reduction of the nitro group in 4-fluoro-2-nitro-N-methylaniline yields 4-fluoro-N¹-methylbenzene-1,2-diamine. This diamine is a valuable building block for the synthesis of heterocyclic compounds, such as benzodiazepines and quinoxalines, which are common scaffolds in medicinal chemistry.

Experimental Protocol: Catalytic Hydrogenation of (4-fluoro-2-nitro-phenyl)-methyl-amine

Materials:

-

(4-fluoro-2-nitro-phenyl)-methyl-amine (22 g, 0.12 mol)

-

Ethanol (250 mL)

-

Palladium on charcoal (Pd/C) catalyst

-

Hydrogen gas

Procedure:

-

In a suitable hydrogenation vessel, dissolve 22 g (0.12 mol) of (4-fluoro-2-nitro-phenyl)-methyl-amine in 250 mL of ethanol.[4]

-

Add a catalytic amount of palladium on charcoal.

-

Pressurize the vessel with hydrogen gas to 4 bar.[4]

-

Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Carefully separate the catalyst by filtration.

-

Distill off the solvent under reduced pressure to yield 4-fluoro-N-1-methyl-benzene-1,2-diamine.[4]

Role in the Synthesis of Kinase Inhibitors

Substituted anilines are crucial components in the synthesis of many kinase inhibitors, which are a cornerstone of modern cancer therapy.[5] These anilines often participate in nucleophilic aromatic substitution (SNAr) reactions with heterocyclic scaffolds, such as quinazolines, to form the core structure of the inhibitor. These inhibitors target the ATP-binding site of kinases, and the specific substitution pattern on the aniline ring is critical for potency and selectivity.[5] For instance, fluorinated anilines are used in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors.[5][6]

The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[5] EGFR inhibitors block this pathway, leading to reduced tumor growth.

Conclusion

4-Fluoro-2-nitro-N-methylaniline is a strategically important intermediate in organic synthesis. Its functional groups allow for a range of chemical transformations, making it a valuable precursor for the synthesis of complex, high-value molecules. The ability to be converted into a diamine or used directly in nucleophilic substitution reactions underscores its utility in constructing the core scaffolds of pharmaceutically active compounds, particularly in the ever-evolving field of targeted cancer therapy. The protocols and data presented in this guide offer a foundational resource for researchers and developers working with this versatile chemical building block.

References

- 1. 4-Fluoro-2-nitro-N-methylaniline | C7H7FN2O2 | CID 2774662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Fluoro-n1-methylbenzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]

- 5. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

Commercial Suppliers of 4-Fluoro-2-nitro-N-methylaniline: A Technical Overview for Researchers

For researchers, scientists, and professionals in drug development, the timely procurement of specific chemical entities is a critical step in the research and development pipeline. This technical guide provides an overview of commercial suppliers for the compound 4-Fluoro-2-nitro-N-methylaniline (CAS No. 704-05-2). This document aims to streamline the sourcing process by presenting key quantitative data from various suppliers in a clear and comparable format.

Compound Identification

-

IUPAC Name: 4-fluoro-N-methyl-2-nitroaniline

-

CAS Number: 704-05-2

-

Molecular Formula: C₇H₇FN₂O₂

-

Molecular Weight: 170.14 g/mol

Commercial Supplier Data

The following table summarizes the availability of 4-Fluoro-2-nitro-N-methylaniline from various commercial suppliers. Please note that pricing and availability are subject to change and may require account registration for current information.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Biosynth | AAA70405 | Not Specified | 5 g | $295.00 |

| Santa Cruz Biotechnology | sc-261877 | Not Specified | Inquire | Inquire[1] |

| Apollo Scientific | PC6723 | ≥95% | Inquire | Inquire[2] |

| 001Chemical | DY744350 | Not Specified | Inquire | Inquire[3] |

| All Lab Supplies and Equipment | Not Specified | 98% | 100 g | $880.90[4] |

Note: "Inquire" indicates that the supplier should be contacted directly for pricing and availability information. Prices are as listed at the time of this guide's compilation and are subject to change.

Sourcing Workflow

The process of sourcing a research chemical can be visualized as a structured workflow. The following diagram illustrates the key steps from identification to procurement.

Disclaimer: This guide is intended for informational purposes only. The author and publisher do not endorse any specific supplier. Researchers should conduct their own due diligence before making any purchasing decisions. The information provided is based on publicly available data and may not be exhaustive. For the most accurate and up-to-date information, please visit the suppliers' websites.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Fluoro-2-nitro-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Fluoro-2-nitro-N-methylaniline, a valuable building block in organic synthesis, particularly for the development of pharmaceutical and agrochemical compounds. While the direct synthesis from 4-fluoro-3-nitroaniline is not described in the reviewed literature and is considered a challenging transformation, a reliable two-step method starting from the more common precursor, 4-fluoro-2-nitroaniline, is presented. This protocol details the N-methylation of 4-fluoro-2-nitroaniline. For completeness, a brief overview of the synthesis of the starting material, 4-fluoro-2-nitroaniline, is also included.

Introduction

4-Fluoro-2-nitro-N-methylaniline is an important intermediate in the synthesis of various complex organic molecules. Its structure, featuring a fluorine atom, a nitro group, and an N-methyl group, offers multiple points for chemical modification, making it a versatile reagent in the development of novel compounds. The presence of the fluorine atom can enhance the metabolic stability and lipophilicity of target molecules, which is a desirable feature in drug design.

The synthesis of 4-Fluoro-2-nitro-N-methylaniline is most practically achieved through the N-methylation of 4-fluoro-2-nitroaniline. This document provides a comprehensive experimental protocol for this transformation, along with a summary of the required reagents and expected outcomes.

Proposed Synthetic Pathway

The synthesis of 4-Fluoro-2-nitro-N-methylaniline can be efficiently carried out in two main stages, starting from p-fluoroacetanilide:

-

Nitration of p-fluoroacetanilide: The starting material, p-fluoroacetanilide, is nitrated to produce 4-fluoro-2-nitroaniline. This reaction is typically performed using a mixture of nitric acid and sulfuric acid.

-

N-methylation of 4-fluoro-2-nitroaniline: The resulting 4-fluoro-2-nitroaniline is then methylated on the amine group to yield the final product, 4-Fluoro-2-nitro-N-methylaniline.

This document will focus on providing a detailed protocol for the second step, the N-methylation of 4-fluoro-2-nitroaniline.

Experimental Protocols

Synthesis of 4-Fluoro-2-nitroaniline

A common method for the synthesis of 4-fluoro-2-nitroaniline involves the nitration of p-fluoroacetanilide followed by hydrolysis. A high-yielding procedure utilizing a microchannel reactor has been reported, which involves reacting a solution of p-fluoroacetanilide in acetic acid-acetic anhydride with nitric acid.[1] The subsequent hydrolysis of the intermediate yields 4-fluoro-2-nitroaniline in high purity.[1]

N-methylation of 4-fluoro-2-nitroaniline to yield 4-Fluoro-2-nitro-N-methylaniline

This protocol is adapted from general methods for the N-methylation of anilines.

Materials and Reagents:

-

4-fluoro-2-nitroaniline

-

Formaldehyde (37% aqueous solution)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 4-fluoro-2-nitroaniline in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

To this solution, add approximately 1.1 equivalents of aqueous formaldehyde.

-

Follow with the portion-wise addition of approximately 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃) to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude 4-Fluoro-2-nitro-N-methylaniline can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes the key quantitative data for the N-methylation of 4-fluoro-2-nitroaniline.

| Parameter | Value |

| Starting Material | 4-fluoro-2-nitroaniline |